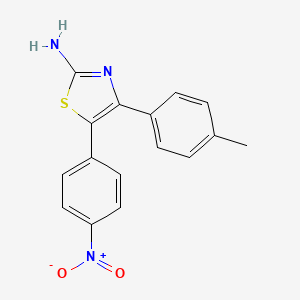![molecular formula C26H23Br2N3O6 B15012750 2-bromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate](/img/structure/B15012750.png)
2-bromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, nitro, and phenyl groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromobenzoic acid with methyl salicylate to form methyl 2-bromobenzoate . This intermediate is then subjected to further reactions, including nitration, bromination, and coupling reactions, to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the phenyl rings.
Applications De Recherche Scientifique
2-bromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitro groups can participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 2-bromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate is unique due to its complex structure and the presence of multiple functional groups
Propriétés
Formule moléculaire |
C26H23Br2N3O6 |
|---|---|
Poids moléculaire |
633.3 g/mol |
Nom IUPAC |
[2-bromo-6-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]-4-nitrophenyl] 4-bromobenzoate |
InChI |
InChI=1S/C26H23Br2N3O6/c1-15(2)21-9-4-16(3)10-23(21)36-14-24(32)30-29-13-18-11-20(31(34)35)12-22(28)25(18)37-26(33)17-5-7-19(27)8-6-17/h4-13,15H,14H2,1-3H3,(H,30,32)/b29-13+ |
Clé InChI |
POSGYAPGCNNHIX-VFLNYLIXSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(E)-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]methylidene}dibenzo[b,d]furan-3-amine](/img/structure/B15012669.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-(decyloxy)benzamide](/img/structure/B15012673.png)
![N-(1,3-thiazol-2-yl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B15012683.png)
![N-[(1Z)-3-[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15012691.png)
![N'-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B15012695.png)
![N-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-2-(methylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B15012704.png)
![(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B15012716.png)
![4-(4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylidene]aniline](/img/structure/B15012717.png)
![5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15012727.png)
![N-(2,3-dimethylphenyl)-8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B15012733.png)


![2-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}-N,N-bis(2-methylpropyl)-4-nitroaniline](/img/structure/B15012757.png)
![N-(4-{(E)-[2-(2,2,3,3,4,4,4-heptafluorobutanoyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B15012773.png)
